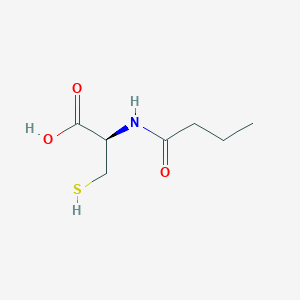

N-Butanoyl-L-cysteine

Description

Structure

3D Structure

Properties

CAS No. |

62309-95-9 |

|---|---|

Molecular Formula |

C7H13NO3S |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

(2R)-2-(butanoylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-2-3-6(9)8-5(4-12)7(10)11/h5,12H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1 |

InChI Key |

JLGDXLJLBLWEPD-YFKPBYRVSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CCCC(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for N Butanoyl L Cysteine

Chemical Synthesis Approaches for N-Butanoyl-L-cysteine

Chemical synthesis provides a direct route to N-Butanoyl-L-cysteine through the formation of an amide bond between the amino group of L-cysteine and a butanoyl group.

Exploration of Acylation Reactions for Selective N-Butanoylation of L-Cysteine

The selective acylation of the amino group of L-cysteine is a critical step in the synthesis of N-Butanoyl-L-cysteine. L-cysteine possesses three functional groups that can potentially react with an acylating agent: the α-amino group, the α-carboxyl group, and the thiol group of the side chain. To achieve selective N-butanoylation, the reaction conditions must be carefully controlled.

One common approach is the direct acylation using an acylating agent such as butyric anhydride. This reaction is typically performed in a weakly basic aqueous solution to ensure the amino group is deprotonated and thus sufficiently nucleophilic, while minimizing side reactions. For instance, in the synthesis of the related compound N-butanoyl-L-glutathione (C4-GSH), glutathione (B108866) is reacted with butyric anhydride in an aqueous solution of sodium carbonate. acs.org This method can be adapted for L-cysteine, where the pH is controlled to favor acylation of the more basic amino group over the thiol group.

Alternative acylating agents can also be employed for higher selectivity and milder reaction conditions. N-acylbenzotriazoles, for example, are effective acylation agents for forming peptide bonds with amino acids. mdpi.com This method could be applied to the synthesis of N-Butanoyl-L-cysteine, potentially offering a high-yield, single-step process. Enzymatic approaches using aminoacylases, such as those from Streptomyces ambofaciens, have also been shown to catalyze the N-acylation of various amino acids, including cysteine, with fatty acids in an aqueous medium, demonstrating high selectivity for the α-amino group. nih.gov

The choice of solvent and temperature also plays a crucial role. While aqueous media are often preferred for their environmental compatibility, organic solvents can also be used. For example, the synthesis of N-acetylcysteine has been achieved by reacting L-cysteine with N-acetyl-1H-benzotriazole in methanol. mdpi.com Temperature control is essential to prevent side reactions and degradation of the product.

Development of Large-Scale Preparation Methods for N-Butanoyl-L-cysteine

Scaling up the synthesis of N-Butanoyl-L-cysteine requires methods that are cost-effective, efficient, safe, and environmentally friendly. A model for the large-scale preparation can be derived from the synthesis of N-butanoyl-L-glutathione (C4-GSH), which avoids the need for complex protecting group chemistry or purification by column chromatography. acs.org

A potential two-step, large-scale process for N-Butanoyl-L-cysteine could be as follows:

Diacylation: L-cysteine is first reacted with an excess of butyric anhydride in a weakly basic aqueous solution (e.g., aqueous Na₂CO₃) at room temperature. This results in the acylation of both the amino and the thiol groups, forming an N,S-dibutanoyl-L-cysteine intermediate. acs.org

Selective Thioester Deprotection: The N,S-dibutanoyl intermediate is then subjected to selective methanolysis of the S-acyl thioester. This can be achieved by treating the intermediate with sodium methoxide in methanol at a controlled temperature (e.g., 0 °C). acs.org The thioester is more labile than the amide bond, allowing for its selective cleavage to yield the desired N-Butanoyl-L-cysteine. The final product can then be isolated by acidification and filtration.

This method is advantageous for large-scale production as it utilizes inexpensive reagents and common industrial solvents, and it avoids chromatographic purification, which is often a bottleneck in scaling up chemical processes. acs.org

| Step | Reactants | Key Conditions | Product |

| 1. Diacylation | L-cysteine, Butyric anhydride, Aqueous Na₂CO₃ | Room temperature, 2 hours | N,S-dibutanoyl-L-cysteine |

| 2. Deprotection | N,S-dibutanoyl-L-cysteine, Sodium methoxide, Methanol | 0°C, followed by stirring at room temperature | N-Butanoyl-L-cysteine |

Stereoselective Synthesis of N-Butanoyl-L-cysteine and Related Chiral Compounds

Maintaining the stereochemical integrity of the chiral center at the α-carbon of cysteine is paramount during synthesis. The most straightforward approach to ensure the stereoselective synthesis of N-Butanoyl-L-cysteine is to use the enantiomerically pure starting material, L-cysteine. Since the acylation reaction at the amino group does not typically affect the chiral center, the L-configuration is retained in the final product.

The synthesis of related chiral compounds, such as S-aryl-L-cysteine derivatives, highlights the importance of stereocontrol. google.com In these syntheses, reactions are designed to proceed without racemization. For N-Butanoyl-L-cysteine, the reaction conditions, such as pH and temperature, must be controlled to prevent base-catalyzed epimerization at the α-carbon, although this is generally not a major issue under the mild conditions used for acylation. The use of enantiomerically pure L-cysteine from commercial sources, which are often produced via biotechnological methods, ensures that the final product is also enantiomerically pure. google.com

Biotechnological and Enzymatic Synthesis Routes to L-Cysteine Precursors for N-Butanoyl-L-cysteine

The availability of L-cysteine is a key factor in the synthesis of N-Butanoyl-L-cysteine. Biotechnological and enzymatic methods offer sustainable alternatives to traditional extraction methods for producing this crucial precursor.

Metabolic Engineering Strategies for Enhanced L-Cysteine Production

Microbial fermentation is a promising method for the large-scale production of L-cysteine. However, wild-type microorganisms produce L-cysteine in amounts sufficient only for their own growth, and its synthesis is tightly regulated. Metabolic engineering aims to overcome these limitations by modifying the genetic makeup of industrial microorganisms like Escherichia coli and Corynebacterium glutamicum. mdpi.comnih.gov

Key metabolic engineering strategies include:

Desensitizing Key Enzymes to Feedback Inhibition: The first enzyme in the L-cysteine biosynthesis pathway, serine O-acetyltransferase (SAT), encoded by the cysE gene, is subject to feedback inhibition by L-cysteine. nih.govnih.gov Introducing mutations into the cysE gene to create a feedback-resistant SAT is a crucial step to allow for L-cysteine accumulation. nih.gov

Enhancing Precursor Supply: The biosynthesis of L-cysteine requires the precursor L-serine. Overexpressing genes involved in L-serine synthesis, such as a feedback-resistant serA gene, can increase the metabolic flux towards L-cysteine. nih.govencyclopedia.pub

Blocking Degradation and Competing Pathways: L-cysteine can be degraded by enzymes such as cysteine desulfhydrases. Deleting the genes encoding these enzymes (e.g., aecD in C. glutamicum) can prevent the loss of the product. nih.gov

Optimizing Sulfur Metabolism: Providing an optimal sulfur source, such as thiosulfate, and enhancing its assimilation can also boost L-cysteine production. acs.org

These strategies have led to significant increases in L-cysteine titers in engineered microbial strains.

| Microorganism | Genetic Modification Strategy | Resulting L-cysteine Titer | Reference |

| Corynebacterium glutamicum | Overexpression of mutant cysE and serA, disruption of aecD and NCgl2463 | ~200 mg/L | nih.gov |

| Corynebacterium glutamicum | Multiple strategies including use of strong promoter for cysE, overexpression of cysK, evaluation of transporters, and use of thiosulfate | 947.9 ± 46.5 mg/L | nih.gov |

| Escherichia coli | Combinatorial engineering of carbon-sulfur metabolism and cofactor availability | 12.6 g/L | acs.org |

| Escherichia coli | Metabolic node engineering to optimize input, process, and output nodes | 20.21 g/L | acs.org |

Enzymatic Bioconversion Processes for L-Cysteine Precursors

Enzymatic bioconversion provides an alternative biotechnological route to L-cysteine, often starting from precursors that can be chemically synthesized. A well-established process is the enzymatic conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine. mdpi.com This method is advantageous because it is highly stereoselective, producing only the desired L-enantiomer.

The conversion of DL-ATC to L-cysteine is a multi-step enzymatic process typically carried out by microorganisms of the genus Pseudomonas. encyclopedia.pub The key enzymes involved are:

ATC Racemase: Converts the unused D-ATC into L-ATC, allowing for a theoretical 100% conversion of the racemic starting material. encyclopedia.pub

L-ATC Hydrolase: Catalyzes the ring-opening of L-ATC to produce N-carbamoyl-L-cysteine (L-NCC). mdpi.comencyclopedia.pub

S-carbamoyl-L-cysteine Hydrolase (or L-NCC amidohydrolase): Hydrolyzes L-NCC to yield L-cysteine, ammonia, and carbon dioxide. mdpi.comencyclopedia.pub

While this method is effective, it faces challenges such as the cost of the DL-ATC substrate and potential inhibition of the enzymes by the L-cysteine product. mdpi.comencyclopedia.pub Another enzymatic route involves the use of O-acetylserine sulfhydrylase, which synthesizes L-cysteine from L-O-acetylserine and a sulfide source. nih.gov

| Enzyme | Substrate | Product |

| ATC Racemase | D-2-amino-Δ²-thiazoline-4-carboxylic acid (D-ATC) | L-2-amino-Δ²-thiazoline-4-carboxylic acid (L-ATC) |

| L-ATC Hydrolase | L-2-amino-Δ²-thiazoline-4-carboxylic acid (L-ATC) | N-carbamoyl-L-cysteine (L-NCC) |

| S-carbamoyl-L-cysteine Hydrolase | N-carbamoyl-L-cysteine (L-NCC) | L-cysteine |

Characterization of Synthetic N-Butanoyl-L-cysteine Products

Following synthesis, a comprehensive characterization of the N-butanoyl-L-cysteine product is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, confirming the presence of the butanoyl chain and the cysteine backbone. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI-MS) can provide the exact mass of the molecular ion, confirming the successful conjugation of the butanoyl group to L-cysteine. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups present in the molecule. mdpi.com The spectrum of N-butanoyl-L-cysteine would be expected to show characteristic absorption bands for the N-H and C=O stretching of the newly formed amide bond, the O-H and C=O stretching of the carboxylic acid group, and the S-H stretching of the thiol group. mdpi.comresearchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final product. pcdn.co A reversed-phase HPLC method can effectively separate N-butanoyl-L-cysteine from unreacted starting materials and by-products. nih.gov The purity is determined by integrating the peak area of the product relative to any impurities. Derivatization is often employed to enhance the detection of amino acids and their derivatives which may lack a strong chromophore. lcms.czshimadzu.co.uk

The table below summarizes the expected analytical data for the characterization of N-Butanoyl-L-cysteine.

| Technique | Parameter | Expected Result for N-Butanoyl-L-cysteine |

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to protons of the butanoyl group (CH₃, CH₂, CH₂), and the cysteine backbone (α-CH, β-CH₂, SH). |

| Mass Spec (ESI-MS) | Molecular Ion Peak | Expected [M+H]⁺ at m/z corresponding to the molecular formula C₇H₁₃NO₃S. |

| FTIR | Absorption Bands (cm⁻¹) | ~3300 (N-H stretch), ~1640 (Amide I C=O stretch), ~1720 (Carboxylic acid C=O stretch), ~2550 (S-H stretch). |

| HPLC | Purity Assessment | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |

The following table provides a hypothetical breakdown of expected ¹H NMR spectral data based on the structure of N-Butanoyl-L-cysteine.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Butanoyl-CH₃ | ~0.9 | Triplet | 3H |

| Butanoyl-CH₂ | ~1.6 | Sextet | 2H |

| Butanoyl-CH₂-CO | ~2.2 | Triplet | 2H |

| Cysteine-SH | ~1.5-2.0 | Triplet | 1H |

| Cysteine-β-CH₂ | ~3.0 | Doublet of doublets | 2H |

| Cysteine-α-CH | ~4.5 | Quartet | 1H |

| Amide-NH | ~7.5-8.5 | Doublet | 1H |

| Carboxyl-OH | ~10-12 | Broad singlet | 1H |

Biochemical Pathways and Molecular Mechanisms of N Butanoyl L Cysteine

Metabolism and Biotransformation of N-Butanoyl-L-cysteine

N-Butanoyl-L-cysteine is a derivative of the amino acid L-cysteine, designed to enhance its bioavailability and cellular uptake. Once inside the body, it undergoes metabolic processes that release L-cysteine, allowing it to participate in various biochemical pathways.

The intracellular metabolism of N-Butanoyl-L-cysteine is primarily characterized by the enzymatic hydrolysis of the butanoyl group from the L-cysteine molecule. This process is crucial for the release of free L-cysteine, which is the biologically active form of the compound. While direct studies on N-Butanoyl-L-cysteine are limited, the metabolic fate of structurally similar N-acylcysteine derivatives, such as N-acetyl-L-cysteine (NAC), provides a well-established model.

The primary enzyme responsible for the deacylation of N-acyl-L-amino acids is acylase I (aminoacylase-1). This cytosolic enzyme is found in various tissues, with the highest activity typically observed in the kidneys and liver acs.orgtandfonline.comnih.gov. It is highly probable that acylase I also catalyzes the hydrolysis of N-Butanoyl-L-cysteine, cleaving the amide bond to yield L-cysteine and butyrate (B1204436).

The substrate specificity of acylase I has been studied for a range of S-alkyl-N-acetyl-L-cysteines. These studies have shown that the enzyme preferentially hydrolyzes derivatives with shorter, unbranched S-alkyl substituents acs.orgnih.gov. This suggests that the structure of the acyl group can influence the rate of hydrolysis.

Once L-cysteine is released, it enters the intracellular cysteine pool and becomes available for various metabolic processes, including protein synthesis, conversion to other essential metabolites, and, most notably, the synthesis of glutathione (B108866) tandfonline.com.

N-Butanoyl-L-cysteine functions as a prodrug for L-cysteine, meaning it is a precursor that is converted into the active form within the body acs.org. By delivering L-cysteine into cells, N-Butanoyl-L-cysteine plays a significant role in regulating the intracellular concentrations of L-cysteine and, consequently, glutathione (GSH).

L-cysteine is the rate-limiting amino acid in the synthesis of GSH, a critical intracellular antioxidant tandfonline.cometprotein.com. The synthesis of GSH from its constituent amino acids—glutamate (B1630785), cysteine, and glycine (B1666218)—is a two-step enzymatic process. The availability of cysteine is the most crucial factor determining the rate of GSH production etprotein.com.

By increasing the intracellular availability of L-cysteine, N-Butanoyl-L-cysteine directly supports and enhances the synthesis of GSH tandfonline.com. This has been demonstrated with the related compound N-butanoyl glutathione (GSH-C4), which has been shown to increase intracellular GSH levels nih.govresearchgate.net. An elevated intracellular GSH pool enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds, thereby playing a pivotal role in maintaining cellular redox homeostasis.

The administration of N-acylcysteine derivatives can therefore effectively replenish depleted intracellular GSH levels under conditions of oxidative stress tandfonline.com.

The transsulfuration pathway is a key metabolic route for the endogenous synthesis of cysteine from the essential amino acid methionine nih.govfrontiersin.orgwikipedia.org. This pathway is particularly important in tissues that have a high demand for cysteine, such as the liver. The pathway involves the conversion of methionine to homocysteine, which is then converted to cystathionine and finally to cysteine frontiersin.orgwikipedia.org.

The availability of exogenous cysteine, such as that provided by the metabolism of N-Butanoyl-L-cysteine, can influence the activity of the transsulfuration pathway. When the cellular supply of cysteine is sufficient, the body's reliance on de novo synthesis of cysteine via the transsulfuration pathway may be reduced. This interplay allows for the conservation of methionine for other essential metabolic functions, such as protein synthesis and methylation reactions.

Furthermore, the regulation of the transsulfuration pathway is responsive to the cellular redox state ucd.ie. During conditions of oxidative stress, there is an increased demand for cysteine to support GSH synthesis. In such scenarios, the upregulation of the transsulfuration pathway can be a crucial adaptive response nih.govucd.ie. The provision of cysteine from sources like N-Butanoyl-L-cysteine can work in concert with this endogenous pathway to meet the heightened demand for this critical amino acid.

Molecular Mechanisms Underlying N-Butanoyl-L-cysteine Bioactivity

The biological effects of N-Butanoyl-L-cysteine are intrinsically linked to the chemical properties of its active metabolite, L-cysteine, and its subsequent role in cellular redox systems.

Cellular redox homeostasis is the dynamic balance between oxidizing and reducing agents within a cell. This balance is crucial for normal cellular function, and its disruption can lead to oxidative stress and cellular damage. N-Butanoyl-L-cysteine contributes to the maintenance of redox homeostasis primarily through its influence on the glutathione system.

The antioxidant activity of N-Butanoyl-L-cysteine can be categorized as both indirect and direct.

Direct Antioxidant Activity: The direct antioxidant activity of N-Butanoyl-L-cysteine is primarily attributed to the thiol (-SH) group of the L-cysteine molecule that is released upon its hydrolysis tandfonline.com. This thiol group can directly scavenge various free radicals and other reactive oxygen species nih.gov. While the direct radical scavenging activity of cysteine is well-documented, it is generally considered to be of lesser physiological significance compared to its role in GSH synthesis, especially under conditions where GSH levels are not depleted tandfonline.comacs.org. However, in situations of significant oxidative stress and GSH depletion, the direct antioxidant actions of cysteine may become more prominent tandfonline.com.

The table below summarizes the antioxidant activities of N-Butanoyl-L-cysteine.

| Type of Antioxidant Activity | Mechanism of Action | Key Molecules Involved |

| Indirect | Serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. | N-Butanoyl-L-cysteine, L-cysteine, Glutathione (GSH) |

| Direct | The thiol (-SH) group of the released L-cysteine can directly scavenge free radicals and reactive oxygen species. | L-cysteine |

Modulation of Cellular Redox Homeostasis

Influence on Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

There is no specific information available on how N-Butanoyl-L-cysteine directly influences the production or scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Impact on Glutathione (GSH) Levels and GSH/GSSG Ratio

Specific studies detailing the impact of N-Butanoyl-L-cysteine on intracellular glutathione (GSH) concentrations and the ratio of reduced to oxidized glutathione (GSH/GSSG) are not currently available.

Anti-inflammatory Signaling Modulation

Inhibition of Nuclear Factor-Kappa B (NF-κB) Activation

There is no direct evidence from scientific literature to suggest that N-Butanoyl-L-cysteine inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Regulation of Pro-inflammatory Cytokine and Chemokine Production

Information regarding the specific effects of N-Butanoyl-L-cysteine on the production of pro-inflammatory cytokines and chemokines is not available in the current body of scientific research.

Immunomodulatory Effects and T-Cell Responses

The immunomodulatory effects of N-Butanoyl-L-cysteine, particularly concerning T-cell responses, have not been specifically investigated or reported in peer-reviewed literature.

Protein and Enzyme Interactions

There is a lack of data on the specific protein and enzyme interactions of N-Butanoyl-L-cysteine.

Formation and Reduction of Disulfide Bonds in Proteins

The thiol group of the cysteine residue is central to the role of N-Butanoyl-L-cysteine in modulating disulfide bonds. Disulfide bonds (-S-S-) are crucial covalent linkages, formed by the oxidation of two cysteine thiol groups, that stabilize the tertiary and quaternary structures of many proteins, particularly those secreted into the oxidizing extracellular environment. nih.govyoutube.com

The mechanism by which N-acyl cysteine derivatives influence these bonds is primarily through thiol-disulfide exchange reactions. tandfonline.com The free thiol group on N-Butanoyl-L-cysteine can act as a reducing agent, donating its hydrogen and electrons to break a protein's disulfide bond. This process involves the nucleophilic attack of the thiolate ion (-S⁻) on one of the sulfur atoms of the disulfide bridge. tandfonline.com This reaction cleaves the protein's internal cross-link and results in the formation of a mixed disulfide between the N-Butanoyl-L-cysteine molecule and one of the protein's cysteine residues. The other protein cysteine is reduced back to its free thiol form. This process can continue, ultimately leading to the complete reduction of the protein's disulfide bonds, which may result in the unfolding of the protein and a loss of its biological function. youtube.com This disulfide-breaking activity is the basis for the mucolytic action of NAC, which reduces the viscosity of mucus by breaking the disulfide cross-links in heavily glycosylated mucin proteins. tandfonline.com

The reactivity of the thiol group is a key determinant of its effectiveness as a reducing agent. For N-acyl derivatives like N-Butanoyl-L-cysteine, the presence of the N-acyl group and the carboxyl group can stabilize the thiolate anion, increasing its nucleophilicity compared to cysteine alone. tandfonline.com This enhanced nucleophilic character makes it more efficient at reducing disulfide bonds.

Modulation of Protein Lipidation and Post-Translational Modifications

N-Butanoyl-L-cysteine can indirectly modulate a variety of post-translational modifications (PTMs), which are critical for regulating protein function, localization, and stability. nih.gov Its influence stems from its effects on cellular redox status and as a precursor to L-cysteine.

Protein lipidation is a PTM where lipid moieties are covalently attached to proteins, often influencing their association with cellular membranes and their trafficking. nih.govfrontiersin.org One common form, S-palmitoylation, involves the attachment of a palmitate group to the thiol side chain of a cysteine residue via a thioester linkage. uniprot.org By acting as a reducing agent and participating in thiol-disulfide exchange reactions, N-Butanoyl-L-cysteine can influence the availability of free cysteine thiols, which are substrates for palmitoylation and other modifications like S-nitrosylation (the addition of a nitric oxide group) and S-glutathionylation (the formation of a disulfide bond with glutathione). nih.govfrontiersin.org

Furthermore, the deacylation of N-Butanoyl-L-cysteine within the cell releases L-cysteine. This increases the intracellular pool of this amino acid, which is a building block for proteins and a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. researchgate.netpatsnap.com Alterations in the GSH pool can significantly impact the cellular redox environment, which in turn regulates the activity of enzymes involved in PTMs and the stability of redox-sensitive modifications.

Butyrylation itself is a known PTM, where a butyryl group is transferred from butyryl-CoA to a lysine residue on a protein, notably histones. imrpress.com While N-Butanoyl-L-cysteine is not a direct donor for this reaction, its presence could potentially influence metabolic pathways that generate butyryl-CoA, though such interactions are speculative.

Interaction with Specific Enzyme Systems (e.g., Glutamate-Cysteine Ligase)

The most significant enzymatic interaction of N-Butanoyl-L-cysteine is its role as a pro-drug for L-cysteine, which directly impacts the glutathione (GSH) synthesis pathway. This pathway is critical for cellular antioxidant defense and detoxification.

The synthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is catalyzed by Glutamate-Cysteine Ligase (GCL). nih.gov GCL joins glutamate and cysteine to form γ-glutamylcysteine. wikipedia.org The activity of GCL is highly dependent on the availability of its substrates, particularly cysteine. nih.gov

| Enzyme | Role in Pathway | Interaction with N-Butanoyl-L-cysteine |

| Acylase | Deacylates N-acyl amino acids | Removes the butanoyl group to release L-cysteine and butyrate. |

| Glutamate-Cysteine Ligase (GCL) | Catalyzes the first and rate-limiting step of glutathione (GSH) synthesis (Glutamate + Cysteine → γ-Glutamylcysteine). nih.gov | Indirectly stimulated by providing its rate-limiting substrate, L-cysteine. researchgate.netnih.gov |

| Cysteine Dioxygenase | Catalyzes the degradation of cysteine. | The L-cysteine released from N-Butanoyl-L-cysteine can be a substrate for this enzyme, leading to catabolism. |

Advanced Analytical Methodologies for N Butanoyl L Cysteine Research

Quantitative Analysis of N-Butanoyl-L-cysteine in Biological Matrices

The accurate quantification of N-Butanoyl-L-cysteine in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetics and metabolic fate. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, especially Mass Spectrometry (MS), forms the cornerstone of this analytical endeavor.

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC methods for N-acyl-L-cysteine derivatives, including N-Butanoyl-L-cysteine, are typically based on reversed-phase chromatography. This technique separates molecules based on their hydrophobicity. Given the structure of N-Butanoyl-L-cysteine, which is more hydrophobic than its well-studied analogue N-acetyl-L-cysteine (NAC), it exhibits a stronger retention on nonpolar stationary phases.

Method development involves optimizing several parameters:

Stationary Phase: C18 columns are the most common choice, offering excellent retention and separation for N-acyl-L-cysteine compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with an acid modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. The acidic pH is crucial as it protonates the carboxylic acid group, increasing retention, and also enhances the stability of the thiol group, preventing its oxidation. insights.bio

Detection: UV detection is feasible, typically around 200-220 nm, where the amide and carboxyl groups absorb. sielc.comgoogle.com However, for higher sensitivity and selectivity in complex biological samples, pre-column derivatization of the thiol group with a fluorescent tag, such as N-(1-pyrenyl)maleimide (NPM), is often preferred. This allows for highly sensitive fluorescence detection. usu.eduresearchgate.netsemanticscholar.org

Due to the increased hydrophobicity from the butanoyl group compared to an acetyl group, N-Butanoyl-L-cysteine will have a longer retention time than NAC under identical reversed-phase HPLC conditions. The gradient profile must be adjusted accordingly, typically by increasing the organic solvent percentage more slowly to achieve optimal separation from other matrix components.

Table 1: Representative HPLC Conditions for Analysis of N-Acyl-L-cysteine Compounds

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar to nonpolar analytes. insights.bio |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons to suppress ionization of carboxyl groups and stabilize the thiol. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for eluting hydrophobic compounds. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. insights.bio |

| Detection | UV at 210 nm or Fluorescence (Ex/Em specific to tag) | UV for general detection; Fluorescence for high sensitivity after derivatization. insights.biousu.edu |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. google.com |

Application of Mass Spectrometry (MS) Techniques (LC-MS, LC-FTMS, Q-ToF HRMS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard for the quantitative analysis of low-abundance molecules in biological matrices due to its superior sensitivity and selectivity.

LC-MS: For quantitative studies, tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode. In this approach, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides extremely high selectivity. For N-Butanoyl-L-cysteine (molar mass: 205.27 g/mol ), the protonated molecule [M+H]⁺ would be selected as the precursor ion at m/z 206. The fragmentation pattern would likely involve the neutral loss of the butanoyl group or cleavage within the cysteine backbone.

LC-FTMS (Fourier-Transform Mass Spectrometry): This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements, which can confirm the elemental composition of an analyte without the need for a reference standard. nih.gov This is particularly useful in metabolite identification studies where novel derivatives of N-Butanoyl-L-cysteine might be formed.

Q-ToF HRMS (Quadrupole Time-of-Flight High-Resolution Mass Spectrometry): This hybrid instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer. It allows for both quantitative analysis (using MS/MS) and qualitative analysis (accurate mass measurement), making it a versatile tool for comprehensive studies of N-Butanoyl-L-cysteine metabolism.

Sample preparation for LC-MS analysis typically involves protein precipitation from the biological matrix (e.g., plasma) using a cold organic solvent like acetonitrile or methanol, followed by centrifugation and analysis of the supernatant. restek.com To prevent oxidation, the thiol group can be derivatized with agents like N-ethylmaleimide. pathogenesis.pro

Table 2: Predicted Mass Spectrometric Parameters for N-Butanoyl-L-cysteine

| Parameter | Value/Description | Purpose |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes polar molecules like amino acid derivatives. |

| Precursor Ion [M+H]⁺ | m/z 206.08 | The protonated molecular ion selected for fragmentation in MS/MS analysis. |

| Potential Product Ions | Fragments from neutral loss of H₂O, COOH, or the butanoyl group. | Specific fragments monitored in MRM for highly selective quantification. |

Enantioselective Analysis of L-Cysteine Moieties in N-Butanoyl-L-cysteine

Distinguishing between the L- and D-enantiomers of the cysteine moiety is critical, as biological systems are highly stereospecific. Enantioselective analysis is typically achieved through chiral chromatography.

Two primary strategies are employed:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most straightforward approach. The HPLC column contains a chiral selector immobilized on the stationary phase. N-Butanoyl-L-cysteine and its D-enantiomer will have different affinities for the CSP, resulting in different retention times. CSPs based on macrocyclic glycopeptides (like vancomycin (B549263) or teicoplanin), cinchona alkaloids, or crown ethers are effective for the separation of N-acylated amino acids. chiraltech.comchromatographytoday.comsigmaaldrich.com The mobile phase is typically a mixture of an organic solvent and an aqueous buffer, and its composition is optimized to maximize the separation factor (α).

Indirect Separation via Pre-column Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) reversed-phase column, such as a C18 column. A common approach involves using o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (NIBC), to form fluorescent diastereomeric isoindoles that are readily separable. shimadzu.com This method offers the advantage of high sensitivity due to the fluorescent tag.

Preclinical and Mechanistic Research Paradigms for N Butanoyl L Cysteine

In Vivo Animal Models:Information regarding the use of N-Butanoyl-L-cysteine in murine or other animal models of oxidative stress and inflammation is absent from the scientific literature.

The available references to N-Butanoyl-L-cysteine are primarily limited to its synthesis as a chemical reagent for applications such as chromatography or as an intermediate in the synthesis of other molecules. This information does not pertain to the biological or mechanistic activity required to fulfill your article request.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the "" that adheres to the provided outline due to the absence of the necessary scientific source material.

Investigations in Models of Metabolic Dysregulation

Preclinical research data focusing on the effects of N-Butanoyl-L-cysteine in models of metabolic dysregulation are not available in the public scientific literature based on conducted searches. Studies on related but distinct cysteine derivatives have been performed, but specific investigations into N-Butanoyl-L-cysteine are absent.

Evaluation in Infectious Disease Models (Focusing on Immune Response Mechanisms)

Research has evaluated the N-butanoyl glutathione (B108866) derivative, referred to as GSH-C4, in aged mouse models of influenza A (PR8/H1N1) virus infection. Given that N-Butanoyl-L-cysteine is a constituent of GSH-C4, these findings provide insights into the potential mechanistic actions of the acylated cysteine moiety in modulating immune responses to viral pathogens.

Aging is associated with a decline in glutathione (GSH) levels, which contributes to a weakened T helper 1 (Th1) immune response, increasing susceptibility to viral infections. nih.gov Studies in aged mice confirmed lower baseline concentrations of GSH in various organs compared to young mice. nih.govnih.gov Treatment with GSH-C4 in these aged, infected mice was found to successfully increase GSH content in the organs. nih.govnih.gov

The administration of GSH-C4 demonstrated a significant antiviral effect by reducing the viral replication in the lungs of the animals. nih.govnih.gov Mechanistically, the treatment was shown to induce a predominant Th1 immune response, which is crucial for controlling viral infections but is often deficient in the elderly. nih.gov This shift in the immune profile is a key finding, suggesting that the compound helps restore a more youthful and effective antiviral response.

| Model System | Compound Tested | Key Findings | Immune Response Mechanism |

|---|---|---|---|

| Aged Mice (Influenza A PR8/H1N1 Virus) | N-butanoyl Glutathione derivative (GSH-C4) | Increased organ GSH content; Reduced lung viral titer. nih.govnih.gov | Induction of a predominant Th1 immune profile. nih.govnih.gov |

Computational and Molecular Modeling Approaches

Ligand-Protein Docking and Molecular Dynamics Simulations

Specific studies employing ligand-protein docking or molecular dynamics simulations with N-Butanoyl-L-cysteine as the primary ligand were not identified in the searched scientific literature. While these computational techniques are widely used to study the interactions of various molecules, including other cysteine derivatives, with protein targets, their application to N-Butanoyl-L-cysteine has not been reported. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) modeling studies specifically focused on N-Butanoyl-L-cysteine or its direct analogues were found in the public research domain. QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. scialert.netresearchgate.net Such studies have been conducted on other series of cysteine-containing peptides or derivatives to predict activities like antioxidant potential or enzyme inhibition, but a dedicated QSAR model for the N-butanoyl derivative of L-cysteine is not available. researchgate.netresearchgate.net

Future Directions and Research Gaps in N Butanoyl L Cysteine Studies

Elucidating Underexplored Metabolic Pathways and Metabolites

Currently, there is a significant gap in the literature regarding the metabolic pathways of N-Butanoyl-L-cysteine. It is hypothesized that its metabolism may follow routes similar to other N-acyl amino acids and short-chain fatty acids. Future research should focus on identifying the specific enzymes and pathways involved in its breakdown and the resulting metabolites. Key research questions include:

Hydrolysis and Deacylation: Investigating whether N-Butanoyl-L-cysteine is hydrolyzed to butanoic acid and L-cysteine, and identifying the specific hydrolases or amidases responsible for this reaction.

Butanoate Metabolism: Determining if the butanoyl moiety, once cleaved, enters the butanoate metabolism pathway, which includes intermediates like acetoacetate and 2,3-butanediol.

Cysteine Metabolism: Tracking the fate of the L-cysteine portion to understand if it is incorporated into glutathione (B108866) synthesis or other pathways of cysteine metabolism.

Identification of Novel Metabolites: Employing advanced analytical techniques to identify and characterize any unique, downstream metabolites of N-Butanoyl-L-cysteine that may possess biological activity.

Identifying Novel Molecular Targets and Signaling Networks

The molecular targets and signaling networks modulated by N-Butanoyl-L-cysteine are entirely unknown. Research in this area is crucial for understanding its potential physiological or pathological roles. Drawing parallels from studies on other short-chain fatty acid-amino acid conjugates, future investigations could explore:

G-Protein Coupled Receptors (GPCRs): Screening for potential interactions with GPCRs, as other N-acyl amino acids have been shown to be signaling molecules that act through these receptors.

Enzyme Inhibition or Activation: Investigating the effect of N-Butanoyl-L-cysteine on the activity of various enzymes, particularly those involved in inflammatory and metabolic pathways.

Ion Channel Modulation: Assessing the ability of N-Butanoyl-L-cysteine to modulate the activity of ion channels, a known function of some N-acyl amino acids.

Inflammatory Signaling Pathways: Given the known anti-inflammatory effects of butyrate (B1204436) and the antioxidant potential of cysteine, it is pertinent to investigate if N-Butanoyl-L-cysteine can modulate key inflammatory signaling pathways, such as those involving NF-κB and MAP kinases.

Advancements in Synthetic Strategies for Enhanced Purity and Yield

While methods for the synthesis of N-Butanoyl-L-cysteine and its derivatives exist, there is room for improvement in terms of yield, purity, and environmental impact. Future research in synthetic chemistry could focus on:

Enzymatic Synthesis: Developing biocatalytic methods using enzymes like acyl-CoA ligases and N-acyltransferases for a more specific and environmentally friendly synthesis.

Optimization of Existing Methods: Refining current chemical synthesis routes, such as the Schotten-Baumann reaction, to improve yields and reduce the formation of byproducts like N,S-dibutanoyl-L-cysteine.

Stereoselective Synthesis: Developing methods that ensure the synthesis of the pure L-enantiomer, which is crucial for biological studies.

Below is a table summarizing a known chemical synthesis approach for a derivative of N-Butanoyl-L-cysteine.

| Reactants | Reagents | Solvent | Product |

| L-cysteine ethyl ester HCl | Pyridine, Butyryl chloride | Methylene chloride, DMF | N-Butanoyl-L-cysteine, ethyl ester |

This table is based on a documented synthesis and illustrates a potential starting point for optimization studies. google.comgoogleapis.com

Development of Advanced Analytical Techniques for N-Butanoyl-L-cysteine Metabolites

To effectively study the metabolism of N-Butanoyl-L-cysteine, sensitive and specific analytical methods are required. Future research should aim to develop and validate such techniques.

Mass Spectrometry (MS): Developing targeted liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of N-Butanoyl-L-cysteine and its predicted metabolites in biological matrices. High-resolution mass spectrometry can be used for the identification of unknown metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing NMR to elucidate the structure of novel metabolites and to study the metabolic flux of isotopically labeled N-Butanoyl-L-cysteine.

Chromatographic Separation: Improving HPLC methods, potentially using chiral columns, to separate N-Butanoyl-L-cysteine from its enantiomer and other closely related compounds. ucl.ac.uk

The following table provides an example of NMR data for a derivative of N-Butanoyl-L-cysteine.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| 1H | 6.4-6.3 | bs | |

| 1H | 4.92-4.85 | m | |

| 1H | 4.32-4.2 | m | |

| 1H | 3.04 | dd | 4.5, 9 Hz |

| 1H | 2.25 | t | 7 Hz |

| 1H | 1.7 | q |

This data is for N-Butanoyl-L-cysteine, ethyl ester and provides a reference for future analytical methods development. google.com

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

A holistic understanding of the biological role of N-Butanoyl-L-cysteine will require the integration of multiple "omics" technologies. This approach can provide a comprehensive view of the molecular changes induced by this compound.

Metabolomics: To identify the full spectrum of metabolites derived from N-Butanoyl-L-cysteine and to understand its impact on global metabolic pathways.

Proteomics: To identify proteins that are differentially expressed or post-translationally modified in response to N-Butanoyl-L-cysteine, which can help in pinpointing its molecular targets and affected pathways.

Transcriptomics: To analyze changes in gene expression that occur upon treatment with N-Butanoyl-L-cysteine, providing insights into the upstream regulatory mechanisms.

Integrated Analysis: Combining these omics datasets will be crucial for constructing a comprehensive picture of the compound's mechanism of action, from gene regulation to protein function and metabolic output. This integrated approach has the potential to reveal novel "microbe-metabolite-host gene" tripartite associations if the compound is found to be produced or modulated by the gut microbiota. nih.gov

Q & A

Q. What safety and ethical considerations are paramount when handling N-Butanoyl-L-cysteine in preclinical studies?

- Answer : Follow institutional biosafety guidelines for thiol-containing compounds, including fume hood use and personal protective equipment (PPE). Acute toxicity testing in animal models requires IACUC approval. Material Safety Data Sheets (MSDS) must be accessible, with protocols for spill containment and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.